molecular formula C9H13ClN2O2S B2828976 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride CAS No. 2413875-09-7

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride

Cat. No. B2828976
CAS RN: 2413875-09-7
M. Wt: 248.73
InChI Key: HBUSXPMRNOKFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2413875-09-7 . It has a molecular weight of 248.73 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H . This indicates the molecular structure of the compound. The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

The exact mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation results in the suppression of neuronal excitability, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant effects. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride in lab experiments is its potential therapeutic effects in various diseases. It can be used to study the underlying mechanisms of these diseases and to develop new treatments. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has shown promising results in various scientific research applications. Future research should focus on further understanding its mechanism of action and its potential therapeutic effects in various diseases. Additionally, research should be conducted to develop new derivatives of this compound with improved efficacy and reduced toxicity. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention due to its potential therapeutic effects in various diseases. It has been extensively studied for its anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research should focus on further understanding its mechanism of action and its potential therapeutic effects in various diseases.

Synthesis Methods

The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride involves the reaction of 2-aminothiazole with 3-chloropiperidine-1-carboxylic acid in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using recrystallization.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBCZONPSHSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.